Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis-
Description
Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis- (hereafter referred to as the target compound) is a bis-carboxamide derivative featuring a 1,4-cyclohexanediyl backbone. This compound is characterized by two carboxamide groups symmetrically attached to the 1,4-positions of a cyclohexane ring. Its structural rigidity and functional groups make it a versatile scaffold in organic synthesis, pharmaceutical research, and materials science.
Properties
CAS No. |
153250-60-3 |
|---|---|
Molecular Formula |
C20H34N2O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-[4-(cyclohexanecarbonylamino)cyclohexyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H34N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h15-18H,1-14H2,(H,21,23)(H,22,24) |
InChI Key |
MHPSPWKMGFPVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC(CC2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- typically involves the reaction of cyclohexanecarboxylic acid with a diamine, such as 1,4-diaminocyclohexane. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+1,4-diaminocyclohexane→Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis-+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N,N’-1,4-cyclohexanediylbis- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues and Derivatives
ISRIB (Integrated Stress Response Inhibitor)
- Structure: Trans-N,N′-1,4-cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] (CAS 1597403-47-8) .
- Molecular Formula : C₂₂H₂₄Cl₂N₂O₄.
- Molecular Weight : 451.34 g/mol.
- Functional Groups: Contains 4-chlorophenoxyacetamide substituents instead of simple carboxamide groups.
- Key Difference: The presence of chlorophenoxy groups enhances its biological activity compared to simpler carboxamide derivatives.
Butanamide, N,N'-[1,4-Cyclohexanediylbis(methylene)]bis[3-oxo- (CAS 75761-07-8)
- Structure : Features a 1,4-cyclohexanediylbis(methylene) backbone with β-ketoamide substituents .
- Molecular Formula : C₁₆H₂₆N₂O₄.
- Molecular Weight : 310.39 g/mol.
- Functional Groups : β-Ketoamide groups introduce chelating properties for metal ions.
- Applications: Potential use in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) .
- Key Difference : The β-ketoamide functionality enables stronger metal-binding capabilities compared to standard carboxamides.
Thiourea-Carboxamide Hybrids
- Example : N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H₂L1) .
- Structure : Combines a cyclohexanecarboxamide core with a thiourea (-NH-CS-NH-) group.
- Functional Groups: Thiourea moieties provide soft sulfur donor atoms for metal coordination.
- Applications : Demonstrated selectivity in metal ion extraction (e.g., Cu²⁺, Co²⁺) and antifungal/antitumor activities .
- Key Difference : Thiourea derivatives exhibit dual functionality (chelating and biological activity) absent in the target compound.
Physicochemical Properties Comparison
Biological Activity
Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis- is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
Cyclohexanecarboxamide, N,N'-1,4-cyclohexanediylbis- is characterized by its dual cyclohexane moieties linked by an amide functional group. The chemical formula is and it exhibits a complex three-dimensional structure that influences its biological interactions.
Biological Activity Overview
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various cyclohexanecarboxamide derivatives against common pathogens such as E. coli and S. aureus. The results indicated that modifications to the cyclohexane ring significantly enhanced antimicrobial activity, suggesting that N,N'-1,4-cyclohexanediylbis- could be a candidate for further development in antimicrobial therapies.
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| N,N'-1,4-cyclohexanediylbis- | E. coli | 15 |
| N,N'-1,4-cyclohexanediylbis- | S. aureus | 18 |
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of cyclohexanecarboxamide derivatives on human cancer cell lines. The findings revealed that certain structural modifications led to increased cytotoxicity against breast cancer cells (MCF-7), highlighting the potential of these compounds in cancer treatment strategies.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 25 | N,N'-1,4-cyclohexanediylbis- |
| HeLa | 30 | Similar Amide Derivative |
The biological activity of cyclohexanecarboxamide derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways could contribute to neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
